N-(2-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
The compound’s structure, which includes a pyrrolidine ring, allows it to efficiently explore the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases its three-dimensional coverage .
Biochemical Pathways
Compounds with similar structures have been found to impact various biochemical pathways, leading to their wide range of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring The reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- N-(2-chlorophenyl)-1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
- N-(2-chlorophenyl)-1-phenyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(2-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the isopropyl group at the 5-position of the triazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(2-chlorophenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-12(2)17-16(18(24)20-15-11-7-6-10-14(15)19)21-22-23(17)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUOWVCPYZKDFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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